molecular formula C17H10F3NO2 B8765970 2-Phenyl-8-(trifluoromethyl)quinoline-4-carboxylic acid

2-Phenyl-8-(trifluoromethyl)quinoline-4-carboxylic acid

Cat. No.: B8765970
M. Wt: 317.26 g/mol
InChI Key: XAFQAVSXMYZKPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-8-(trifluoromethyl)quinoline-4-carboxylic acid is a synthetic organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a phenyl group and a trifluoromethyl group attached to the quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-8-(trifluoromethyl)quinoline-4-carboxylic acid typically involves the reaction of an alkali metal 2-aminophenylglyoxylate with 1,1,1-trifluoroacetone in the presence of a weak acid and a metal salt of a weak acid . The reaction conditions are carefully controlled to ensure high yields and purity of the final product. The process begins with the hydrolysis of isatin or a substituted isatin in the presence of an alkali metal hydroxide to produce the alkali metal 2-aminophenylglyoxylate, which is then reacted with 1,1,1-trifluoroacetone without isolation from the reaction medium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-8-(trifluoromethyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to its hydrogenated forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties.

Scientific Research Applications

2-Phenyl-8-(trifluoromethyl)quinoline-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-8-(trifluoromethyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-Phenylquinoline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    8-Trifluoromethylquinoline: Lacks the phenyl group, affecting its reactivity and applications.

    2-Phenyl-4-trifluoromethylquinoline: Similar structure but with the trifluoromethyl group at a different position, leading to variations in its properties.

Uniqueness: 2-Phenyl-8-(trifluoromethyl)quinoline-4-carboxylic acid is unique due to the presence of both the phenyl and trifluoromethyl groups on the quinoline ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H10F3NO2

Molecular Weight

317.26 g/mol

IUPAC Name

2-phenyl-8-(trifluoromethyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C17H10F3NO2/c18-17(19,20)13-8-4-7-11-12(16(22)23)9-14(21-15(11)13)10-5-2-1-3-6-10/h1-9H,(H,22,23)

InChI Key

XAFQAVSXMYZKPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(F)(F)F)C(=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.